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Compound of Interest

Compound Name:
2-Methoxyquinoline-4-

carbaldehyde

Cat. No.: B3296527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data (NMR, IR, MS) for 2-Methoxyquinoline-4-
carbaldehyde is not readily available in public scientific databases. This document provides

predicted mass spectrometry data for the target compound and, for comparative purposes,

experimental data and a synthesis protocol for the closely related isomer, 2-methoxyquinoline-

3-carbaldehyde. This information should be used as a reference and not as a direct substitute

for experimental data of 2-Methoxyquinoline-4-carbaldehyde.

Predicted Mass Spectrometry Data for 2-
Methoxyquinoline-4-carbaldehyde
While experimental mass spectra are not available, predicted data provides insight into the

expected mass-to-charge ratios for various adducts of 2-Methoxyquinoline-4-carbaldehyde
(C11H9NO2). This information is valuable for mass spectrometry analysis and compound

identification.[1]
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Adduct Predicted m/z

[M+H]+ 188.07060

[M+Na]+ 210.05254

[M-H]- 186.05604

[M+NH4]+ 205.09714

[M+K]+ 226.02648

[M+H-H2O]+ 170.06058

[M+HCOO]- 232.06152

[M+CH3COO]- 246.07717

[M+Na-2H]- 208.03799

[M]+ 187.06277

[M]- 187.06387

Spectroscopic Data for the Isomer: 2-
Methoxyquinoline-3-carbaldehyde
For reference, the following sections detail the available experimental spectroscopic data for

the constitutional isomer, 2-methoxyquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The PubChem entry for 2-methoxyquinoline-3-carbaldehyde indicates the availability of 1H

NMR spectral data.[2]

Infrared (IR) Spectroscopy
FTIR spectral data for 2-methoxyquinoline-3-carbaldehyde has been recorded using a KBr

wafer technique.[2]
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Experimental Protocols: Synthesis of 2-
Methoxyquinoline-3-carbaldehyde
The following protocol outlines a method for the synthesis of the isomer 2-methoxyquinoline-3-

carbaldehyde, which may serve as a foundational methodology for the synthesis of the 4-

carbaldehyde isomer.[3][4]

Synthesis Workflow
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Reaction Setup

Reaction

Workup and Isolation

Purification

2-chloro-3-quinolinecarboxaldehyde
Potassium Hydroxide (KOH)

Methanol (MeOH)

Heat mixture at 373 K for 2.5 hours

Cool to room temperature

Pour into crushed ice

Filter to collect precipitate

Recrystallize from petroleum ether-ethyl acetate

Click to download full resolution via product page

Caption: Synthesis workflow for 2-methoxyquinoline-3-carbaldehyde.

Detailed Methodology
A solution of 1 gram (17.8 mmol) of potassium hydroxide in 50 ml of methanol is prepared. To

this solution, 2.5 grams (13.1 mmol) of 2-chloro-3-quinolinecarboxaldehyde is added. The
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resulting mixture is heated to 373 K for 2.5 hours. Following the heating period, the reaction

mixture is cooled to room temperature and then poured into 200 grams of crushed ice, leading

to the formation of a precipitate. This solid product is collected via filtration. The crude product

is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield

the final product, 2-methoxyquinoline-3-carbaldehyde.[3][4]

Logical Relationships in Spectroscopic Analysis
The identification and characterization of a novel or synthesized compound like 2-
Methoxyquinoline-4-carbaldehyde follows a logical workflow that integrates various

spectroscopic techniques.
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Caption: Interrelation of spectroscopic methods for structural elucidation.

This report underscores the current gap in available experimental data for 2-
Methoxyquinoline-4-carbaldehyde and provides the closest available information to aid

researchers in their studies of this compound and its analogs. Further experimental work is

necessary to fully characterize this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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